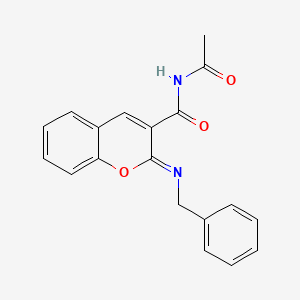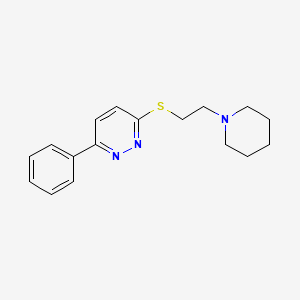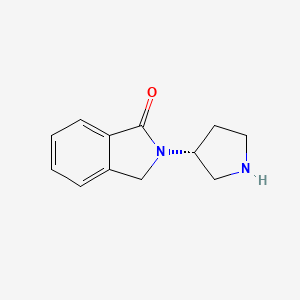
(R)-2-(Pyrrolidin-3-yl)isoindolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-(Pyrrolidin-3-yl)isoindolin-1-one is a compound that can be categorized within the family of isoindolinones, which are heterocyclic compounds featuring a 2,3-dihydro-1H-isoindole core. These compounds are of significant interest due to their presence in various pharmacologically active molecules and their utility as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of isoindolinones, such as (R)-2-(Pyrrolidin-3-yl)isoindolin-1-one, can be achieved through multicomponent reactions involving Rh(III) catalysis. This method allows for the direct transformation of commercially available aldehydes into the corresponding γ-lactams without the need for pre-preparation of amide substrates. The Rh(III) catalysis participates in two independent reactions, making the process mild and operationally simple. This approach has been successfully applied to synthesize anxiolytic drugs like pagoclone and pazinaclone, demonstrating its practicality and versatility .
Molecular Structure Analysis
The molecular structure of (R)-2-(Pyrrolidin-3-yl)isoindolin-1-one is characterized by the presence of a pyrrolidinyl group attached to the isoindolinone core. The stereochemistry of the pyrrolidinyl substituent is crucial, as evidenced by the synthesis and resolution of various isomers of related compounds, such as 2,6-bis(pyrrolidin-2-yl)pyridine. These isomers, including meso and optically active forms, have been shown to form stable complexes with metal ions like copper(II), which suggests that the stereochemistry of the pyrrolidinyl group can significantly influence the compound's reactivity and binding properties .
Chemical Reactions Analysis
Isoindolinones can undergo various chemical reactions, including [3+2] dipolar cycloadditions, which are useful for constructing the pyrrolidinoindoline moiety found in many natural products. For instance, the cycloaddition of nitrile oxide with 3-methylene oxindoles can lead to the formation of isoxazolines, which can be further elaborated to 3-hydroxy-3-cyanomethyl oxindoles. This methodology has been employed in the total syntheses of alkaloids such as (±)-alline and (±)-CPC-1, highlighting the reactivity of the oxindole scaffold in constructing complex natural product structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-2-(Pyrrolidin-3-yl)isoindolin-1-one and related compounds are influenced by their molecular structure. The presence of the pyrrolidinyl group and the isoindolinone core contributes to the compound's stability, solubility, and reactivity. Improvements in the synthesis of related compounds, such as 1-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, have been achieved by optimizing reaction conditions, such as using a mixture of P2O5/POCl3 as the dehydrating agent and employing recrystallization for purification. These modifications can lead to better overall yields and purity, which are critical for the compound's application in further chemical transformations .
Aplicaciones Científicas De Investigación
Isoquinoline Derivatives in Modern Therapeutics
Isoquinoline derivatives are highlighted for their broad biological potentials, including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, etc. This wide range of biological activities suggests the potential of isoquinoline and its derivatives, including compounds structurally related to (R)-2-(Pyrrolidin-3-yl)isoindolin-1-one, for developing novel low-molecular-weight inhibitors for pharmacotherapeutic applications (Danao et al., 2021).
Pyrrolidine in Drug Discovery
Pyrrolidine and its derivatives are extensively utilized in medicinal chemistry to develop compounds for treating human diseases. The interest in this scaffold is due to its efficiency in exploring pharmacophore space, contributing to stereochemistry, and increasing three-dimensional coverage. Pyrrolidine-based compounds have shown promise in a variety of biological activities, indicating the potential utility of (R)-2-(Pyrrolidin-3-yl)isoindolin-1-one in similar areas (Li Petri et al., 2021).
Competitive Inhibitors of Coagulation Factor Xa
Research into inhibitors of Factor Xa, which are potential antithrombotic agents, illustrates the therapeutic potential of compounds with pyrrolidine scaffolds. These inhibitors demonstrate how structural elements, such as those found in (R)-2-(Pyrrolidin-3-yl)isoindolin-1-one, can be integral to developing efficacious intravenous agents with selectivity against serine proteases (Pauls et al., 2001).
Propiedades
IUPAC Name |
2-[(3R)-pyrrolidin-3-yl]-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-12-11-4-2-1-3-9(11)8-14(12)10-5-6-13-7-10/h1-4,10,13H,5-8H2/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSCJPFMSDBIHM-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(Pyrrolidin-3-yl)isoindolin-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2517115.png)
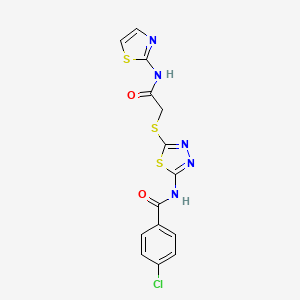
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-chloro-2-fluorophenyl)acetamide](/img/no-structure.png)
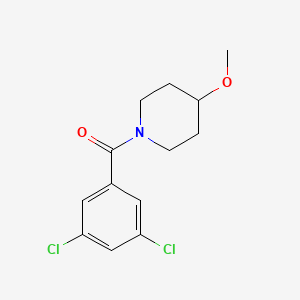
![1-(4-Methoxyphenyl)-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2517125.png)
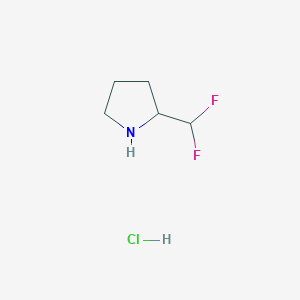
![1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2517128.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2517131.png)
![N-Cyclohexyl-2-[1-(3-methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetamide](/img/structure/B2517132.png)
![1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-[2-(methoxyimino)ethyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile](/img/structure/B2517133.png)
